Cas no 80-56-8 (2-Pinene)

2-Pinene structure
2-Pinene structure
Productnaam:2-Pinene
CAS-nummer:80-56-8
MF:C10H16
MW:136.234043121338
MDL:MFCD00001339
CID:34220
PubChem ID:6654

2-Pinene Chemische en fysische eigenschappen

Naam en identificatie

    • alpha-Pinene
    • 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene
    • 2-Pinene
    • Pin-2(3)-ene
    • 2,6,6-trimethylbicyclo-(3,1,1)-2-heptene
    • (+/-)-alpha-Pinene
    • α-Pinene
    • (±)-2-Pinene
    • AciteneA
    • Australene
    • c 500
    • PC500
    • PERMOUNT
    • pin-2-ene
    • Pina-2-ene
    • PINENE
    • 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (ACI)
    • 2-Pinene (8CI)
    • (±)-α-Pinene
    • Acintene A
    • Leavo 95
    • NSC 7727
    • PC 500
    • PC 500 (terpene)
    • Sylvapine A
    • Dextral α -pinene
    • MDL: MFCD00001339
    • Inchi: 1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
    • InChI-sleutel: GRWFGVWFFZKLTI-UHFFFAOYSA-N
    • LACHT: C1CC2C(C(C2)C=1C)(C)C

Berekende eigenschappen

  • Exacte massa: 136.12500
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 186
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0
  • Oppervlakte lading: 0
  • XLogP3: 2.8

Experimentele eigenschappen

  • Kleur/vorm: Oil
  • Dichtheid: 0.858 g/mL at 25 °C(lit.)
  • Smeltpunt: -55ºC
  • Kookpunt: 155-156 °C(lit.)
  • Vlampunt: Fahrenheit: 87.8 ° f
    Celsius: 31 ° c
  • Brekindex: n20/D 1.465(lit.)
  • Waterverdelingscoëfficiënt: Insoluble
  • Stabiliteit/houdbaarheid: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogboekP: 2.99870
  • Kleur/vorm: 2000 μg/mL in methanol
  • Merck: 13,7527
  • Oplosbaarheid: It is slightly soluble in water, insoluble in propylene glycol and glycerol, and soluble in ethanol, diethyl ether, chloroform, glacial acetic acid and other most organic solvents. [14]
  • FEMA: 2902 | ALPHA-PINENE

2-Pinene Beveiligingsinformatie

2-Pinene Douanegegevens

  • HS-CODE:2902191000
  • Douanegegevens:

    China Customs Code:

    2902191000

    Overview:

    2902191000 Pinene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902191000 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:2.0%.General tariff:30.0%

2-Pinene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Cooke Chemical
A6844412-50ml
α-Pinene
80-56-8 98%
50ml
RMB 95.20 2023-09-07
Cooke Chemical
A6844412-1L
α-Pinene
80-56-8 98%
1l
RMB 1119.20 2023-09-07
abcr
AB167842-250 g
DL-alpha-Pinene, 97%; .
80-56-8 97%
250 g
€143.40 2023-07-20
abcr
AB167842-5 g
DL-alpha-Pinene, 97%; .
80-56-8 97%
5 g
€56.00 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-233784A-250 ml
α-Pinene,
80-56-8 98%
250 ml
¥835.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
CP-TER-011S-1mL
alpha-Pinene Standard,100 μg/mL in Methanol
80-56-8 100 μg/mL in Methanol
1mL
¥ 309 2022-04-26
BAI LING WEI Technology Co., Ltd.
1119594-5G
α-Pinene, 97%
80-56-8 97%
5G
¥ 459 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P854547-1L
α-Pinene
80-56-8 98%
1L
1,537.00 2021-05-17
Cooke Chemical
A6844412-5ML
α-Pinene
80-56-8 98%
5ml
RMB 23.20 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026197-5ml
2-Pinene
80-56-8 98%
5ml
¥28 2023-09-07

2-Pinene Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Solvents: Water ;  24 h, 30 °C
Referentie
Isoprenoids production from lipid-extracted microalgal biomass residues using engineered E. coli
Wang, Sumeng; et al, Molecules, 2017, 22(6), 960/1-960/10

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride ,  Indium Solvents: Tetrahydrofuran ;  10 min, rt
Referentie
Mild and efficient deoxygenation of epoxides with bis(cyclopentadienyl)titanium(IV) dichloride-indium system
Choi, Kwang Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 26(10), 1495-1496

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Acetaldehyde
Referentie
Chiral synthesis via organoboranes. 35. Simple procedures for the efficient recycling of the terpenyl chiral auxiliaries and convenient isolation of the homoallylic alcohols in asymmetric allyl- and crotylboration of aldehydes
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1992, 57(24), 6608-14

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: NADPH ,  NAD ,  Mevalonate kinase ,  Dimethylallyltransferase ,  Isopentenyl diphosphate isomerase ,  Undecaprenyl diphosphate synthase ,  Pinene cyclase ,  ATP-dependent serine proteinase ,  1-Deoxy-D-xylulose 5-phosphate synthase ,  1-Deoxy-D-xylulose 5-phosphate reductoisomerase ,  tRNA-dihydrouridine synthases ,  (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate reductase
Referentie
Enhanced Production of Pinene by Using a Cell-Free System with Modular Cocatalysis
Niu, Fu-Xing; et al, Journal of Agricultural and Food Chemistry, 2020, 68(7), 2139-2145

Synthetic Routes 5

Reactievoorwaarden
Referentie
Organic reactions of sulfur dioxide. Reactions with nucleophilic double bonds leading to the isomerization, aromatization, selective hydrogen-deuterium exchange, and electron-transfer processes
Masilamani, Divakar; et al, Journal of Organic Chemistry, 1983, 48(25), 4918-31

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: (SP-4-1)-Bis(benzeneacetonitrile)dichloropalladium Solvents: Benzene
Referentie
Hydrogenation of conjugated olefins by dichlorobis(benzylcyano)palladium(II)
Choudhary, B. M., Indian Journal of Chemistry, 1987, (1), 61-2

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sulfur dioxide ;  -78 °C
Referentie
Sulfur dioxide
Burke, Steven D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Tantalum pentoxide
Referentie
Novel Two-Stage Process for Manufacturing Butadiene from Ethanol
Dimian, Alexandre C.; et al, Industrial & Engineering Chemistry Research, 2021, 60(23), 8475-8492

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sulfuric acid
Referentie
Essential oil from rhizomes of Ferula jaeschkeana
Garg, Shri N.; et al, Phytochemistry, 1989, 28(2), 634-6

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Naphthalene ,  Sodium ,  Cuprous chloride ,  Iron pentacarbonyl ,  Ferrate(2-), tetracarbonyl-, sodium (1:2), (T-4)- Solvents: Tetrahydrofuran
Referentie
Isomerization of 1-alkenes using the Na2Fe(CO)4/CuCl and Na2Fe(CO)4/BrCH2CH2Br reagent systems
Rama Reddy, Malladi; et al, Journal of Organometallic Chemistry, 1995, 491(1-2), 263-6

Synthetic Routes 11

Reactievoorwaarden
Referentie
Stereochemistry of the hydrosilylation of β-pinene by trichlorosilane
Kaverin, V. V.; et al, Izvestiya Akademii Nauk SSSR, 1980, (11), 2657-9

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sodium ,  Ammonia Solvents: Ethanol
Referentie
Homologous alcohols of the terpene and sesquiterpene series. VI. A new method for the preparation of l-α-ethylapopinene from l-nopol
Ohloff, Gunther; et al, Chemische Berichte, 1956, 89, 1549-59

Synthetic Routes 13

Reactievoorwaarden
Referentie
Spatial isomerism in the pinane series. V. Configuration of the stereoisomeric pinocampheols
Schmidt, Harry, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1944, 77, 544-52

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  90 min, 90 °C
2.1 Solvents: Water ;  24 h, 30 °C
Referentie
Isoprenoids production from lipid-extracted microalgal biomass residues using engineered E. coli
Wang, Sumeng; et al, Molecules, 2017, 22(6), 960/1-960/10

Synthetic Routes 15

Reactievoorwaarden
1.1 Solvents: Diethyl ether
Referentie
Homologous alcohols of the terpene and sesquiterpene series. VI. A new method for the preparation of l-α-ethylapopinene from l-nopol
Ohloff, Gunther; et al, Chemische Berichte, 1956, 89, 1549-59

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: Metatitanic acid ;  110 min, heated
Referentie
Study on isomerization of α-pinene under microwave irradiation
Cai, Zhi-hui; et al, Linchan Huaxue Yu Gongye, 2005, 25, 102-104

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Lithium hydride
Referentie
Addition compounds of alkali metal hydrides. 20. Reaction of representative mono- and dialkylboranes with saline hydrides to form the corresponding alkylborohydrides
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1981, 46(13), 2712-17

Synthetic Routes 18

Reactievoorwaarden
Referentie
Essential oils obtained from aerial Eugenia punicifolia parts: chemical composition and antiproliferative potential evidenced through cell cycle arrest
Fernandes, Yan M. L.; et al, Journal of the Brazilian Chemical Society, 2021, 32(7), 1381-1390

2-Pinene Raw materials

2-Pinene Preparation Products

Gerelateerde categorieën

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:80-56-8)2-Pinene
A1237043
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):209